![molecular formula C19H16N2O B5022302 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, also known as MBQ-167, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBQ-167 has been found to exhibit significant anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is still being investigated, but it is believed to act through the inhibition of various signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. Additionally, this compound has been found to inhibit the activity of various kinases involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been found to possess anti-angiogenic properties, which may contribute to its anti-tumor effects. In terms of its anti-inflammatory activity, this compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential therapeutic option for inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one. One area of focus could be the optimization of its synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound, which could aid in the development of more targeted therapies. Furthermore, the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents could also be explored.
Métodos De Síntesis
3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can be synthesized using a multi-step process involving the reaction of 2-amino-3-cyanopyridine with a substituted benzaldehyde, followed by cyclization and reduction steps. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has been extensively studied for its anti-tumor properties, with several in vitro and in vivo studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
(3Z)-3-[(2-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-2-3-7-14(13)12-15-10-11-21-17-9-5-4-8-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFDNQHBTQNDRC-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,6-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5022235.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
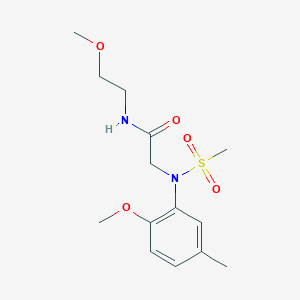
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
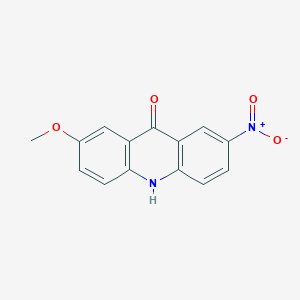
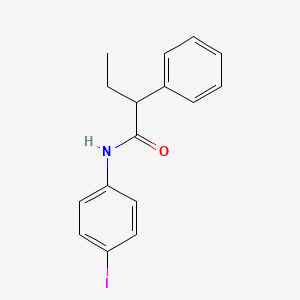
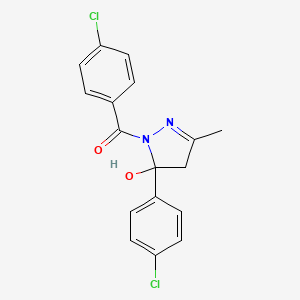
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
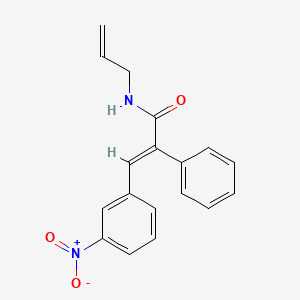
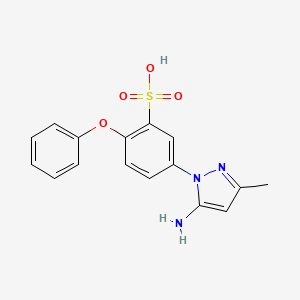
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)